An In-depth Technical Guide to 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
An In-depth Technical Guide to 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid
Foreword: The Architectural Elegance of the Isoxazole Scaffold in Modern Drug Discovery
Physicochemical Properties and Structural Elucidation
While specific experimental data for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid is not available, we can infer its key properties based on its constituent parts and data from closely related analogs.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₁H₉NO₄ | Based on chemical structure |
| Molecular Weight | 219.19 g/mol | Calculated from the molecular formula |
| Appearance | Likely an off-white to pale yellow crystalline solid | Based on analogs like 3-(2-Methoxyphenyl)isoxazole-5-carboxylic acid. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol | Typical for aromatic carboxylic acids |
| pKa | Estimated to be in the range of 3.5 - 4.5 | The carboxylic acid moiety is the primary acidic proton. The electron-withdrawing nature of the isoxazole ring and the electron-donating methoxy group will influence the exact value. |
Structural Features:
The molecule is characterized by three key functional groups:
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The Isoxazole Ring: A five-membered aromatic heterocycle that is relatively stable and provides a rigid core. The nitrogen and oxygen heteroatoms are key sites for hydrogen bonding and other non-covalent interactions with biological targets.
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The 4-Methoxyphenyl Group: Also known as a p-anisyl group, this substituent at the 3-position of the isoxazole ring is a common feature in many bioactive molecules. The methoxy group is an electron-donating group, which can influence the electronic properties of the entire molecule and its metabolic stability.
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The Carboxylic Acid Group: Located at the 5-position, this is a crucial functional group for modulating solubility and providing a key interaction point (e.g., through salt bridge formation) with biological targets. It is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis and Purification: A Generalized Approach
The synthesis of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid can be approached through several established methods for isoxazole ring formation. A common and reliable strategy involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.
Synthetic Workflow
Caption: Generalized synthetic workflow for 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Methoxybenzaldehyde Oxime
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To a solution of 4-methoxybenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).
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Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, pour the reaction mixture into cold water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-methoxybenzaldehyde oxime.
Step 2: In situ Generation of 4-Methoxybenzonitrile Oxide and Cycloaddition
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Dissolve 4-methoxybenzaldehyde oxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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To this solution, add ethyl propiolate (1.1 eq).
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Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC for the formation of the isoxazole ester.
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Upon completion, quench the reaction with water and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate.
Step 3: Saponification to the Carboxylic Acid
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Dissolve the purified ethyl 3-(4-methoxyphenyl)isoxazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
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Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until the ester is fully consumed (monitored by TLC).
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Remove the THF under reduced pressure.
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Acidify the aqueous solution to pH 2-3 with 1M HCl.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the final product, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid.
Potential Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, and the title compound, with its specific substitution pattern, is poised for exploration in several therapeutic areas.
Anti-inflammatory and Analgesic Activity
Many isoxazole-containing compounds exhibit potent anti-inflammatory and analgesic properties, often through the inhibition of cyclooxygenase (COX) enzymes. The carboxylic acid moiety is a common feature in many NSAIDs, where it plays a crucial role in binding to the active site of COX enzymes. The 3-(4-methoxyphenyl) substituent is also found in several known COX inhibitors. Therefore, it is highly plausible that 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid could act as a COX inhibitor.
Caption: Putative mechanism of action as a COX inhibitor.
Anticancer Potential
Certain isoxazole derivatives have been investigated as potential anticancer agents, targeting various signaling pathways involved in cell proliferation and survival. For instance, some isoxazoles have been shown to inhibit protein kinases, which are often dysregulated in cancer. The structural features of 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid make it a candidate for screening against a panel of cancer-related kinases.
Antimicrobial Activity
The isoxazole ring is a component of several synthetic antibacterial and antifungal agents. The ability of the isoxazole scaffold to participate in various non-covalent interactions makes it a versatile platform for designing novel antimicrobial compounds.
Self-Validating Experimental Protocols
To ensure the integrity of research involving this compound, the following self-validating protocols for characterization are recommended.
Structural Confirmation
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should confirm the presence of the aromatic protons of the 4-methoxyphenyl group (typically two doublets), the methoxy protons (a singlet around 3.8 ppm), and the isoxazole proton (a singlet). The carboxylic acid proton may be broad or not observed depending on the solvent.
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¹³C NMR will show the characteristic signals for the carbonyl carbon of the carboxylic acid, the carbons of the isoxazole and phenyl rings, and the methoxy carbon.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound, which should correspond to the calculated molecular formula (C₁₁H₉NO₄).
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Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carboxylic acid, and the C=N and C-O stretches of the isoxazole ring.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC using a suitable C18 column and a mobile phase gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. The purity should ideally be >95%.
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Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
Conclusion and Future Directions
3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While its specific biological activities remain to be fully elucidated, its structural similarity to known bioactive compounds suggests a high potential for therapeutic applications, particularly in the areas of inflammation and oncology. The synthetic routes are well-established, and the compound can be readily prepared and characterized using standard laboratory techniques. Future research should focus on the synthesis of a small library of analogs to explore the structure-activity relationship (SAR) and to optimize the pharmacokinetic and pharmacodynamic properties. In silico modeling and in vitro screening against a panel of relevant biological targets will be crucial next steps in unlocking the full potential of this promising isoxazole derivative.
References
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Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o388. [Link]
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Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report #2. [Link]
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